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Abstract

N-methylphenylethanolamine (N-MPE), also known by its alkaloid name Halostachine, is a
naturally occurring biogenic amine classified as a [3-hydroxy-phenethylamine.[1][2] Structurally
related to endogenous neurotransmitters like epinephrine and to other alkaloids such as
ephedrine, N-MPE has garnered interest for its biological activities.[2][3] It is found in various
plant species, notably Halostachys caspica, and is also present as a human metabolite.[1][4]
This technical guide provides a comprehensive overview of N-MPE, detailing its chemical
properties, synthesis, and biological functions. It includes a compilation of quantitative data,
detailed experimental protocols for its synthesis and key biological assays, and visualizations
of its primary signaling pathway and experimental workflows to serve as a resource for the
scientific community.

Chemical and Physical Properties

N-methylphenylethanolamine is an aromatic compound featuring a phenethylamine
backbone with a hydroxyl group on the beta-carbon and a methyl group on the terminal amine.
[1] This B-hydroxy group creates a chiral center, meaning N-MPE exists as two enantiomers,
(R)- and (S)-N-methylphenylethanolamine, or as a racemic mixture.[1][2] The naturally
occurring form isolated from Halostachys caspica is the levorotatory (R)-enantiomer.[2] As an
amine, it is a weak base and can form salts with acids, such as N-methylphenylethanolamine
hydrochloride.[2]
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Table 1: Physicochemical Properties of N-Methylphenylethanolamine

Property Value Reference

2-(methylamino)-1-
IUPAC Name [4]
phenylethan-1-ol

Other Names Halostachine, MPEOA [1]14]
Molecular Formula CoH13NO [1]
Molecular Weight 151.21 g/mol [1]
Appearance Colorless solid [1]
pKa (Hydrochloride salt) 9.29 (at 25°C, 10 mM) [2]
Melting Point (Racemic HCI) 103-104 °C [2]
Melting Point ((R)-enantiomer) 43-45 °C [2]

Synthesis of N-Methylphenylethanolamine

Several synthetic routes for racemic N-MPE have been established. A classical and widely
cited method begins with acetophenone and proceeds through a four-step sequence.[1][2]

Logical Workflow for Classical Synthesis
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Classical Synthesis of N-Methylphenylethanolamine
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Caption: Workflow of the classical synthesis of N-MPE from acetophenone.

Experimental Protocol: Classical Synthesis of Racemic
N-Methylphenylethanolamine

This protocol is a representative method based on established organic chemistry principles and
published synthesis outlines.[1][2]
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Step 1: Bromination of Acetophenone

In a suitable reaction vessel protected from light, dissolve acetophenone (1.0 eq) in a solvent
such as glacial acetic acid or diethyl ether.

Cool the solution in an ice bath.
Slowly add bromine (1.0 eq) dropwise while stirring. Maintain the temperature below 10°C.

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours or
until TLC analysis indicates the consumption of acetophenone.

Quench the reaction by pouring it into cold water. Extract the product, o-
bromoacetophenone, with a suitable organic solvent (e.g., ethyl acetate).

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over
anhydrous sodium sulfate.

Concentrate the solvent under reduced pressure to yield the crude product, which can be
purified by recrystallization or used directly in the next step.

Step 2: Formation of the Amino-ketone

Dissolve a-bromoacetophenone (1.0 eq) in an aprotic solvent like acetonitrile or THF.

Add N-methylbenzylamine (2.2 eq) to the solution. The excess amine acts as both the
nucleophile and a base to neutralize the HBr byproduct.

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
Once complete, filter off the N-methylbenzylamine hydrobromide salt that precipitates.

Remove the solvent from the filtrate under reduced pressure. Dissolve the residue in an
organic solvent and wash with water to remove any remaining salts.

Dry the organic layer and concentrate to yield the crude amino-ketone intermediate.

Step 3: Reduction of the Amino-ketone
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e Prepare a suspension of lithium aluminum hydride (LiAlH4) (approx. 1.5 eq) in anhydrous
diethyl ether or THF in a flask under an inert atmosphere (e.g., nitrogen or argon).

e Cool the suspension to 0°C.

o Dissolve the amino-ketone from Step 2 in anhydrous ether/THF and add it dropwise to the
LiAlH4 suspension.

 After addition, allow the mixture to warm to room temperature and then reflux for 2-4 hours.

o Cool the reaction back to 0°C and carefully quench by the sequential dropwise addition of
water, followed by 15% sodium hydroxide solution, and then more water (Fieser workup).

o Filter the resulting aluminum salts and wash the filter cake with ether/THF.

o Combine the filtrates, dry the solution, and evaporate the solvent to yield the N-benzyl
protected amino-alcohol.

Step 4: Catalytic Hydrogenation (De-benzylation)
 Dissolve the product from Step 3 in ethanol or methanol.
e Add a catalytic amount of palladium on charcoal (Pd/C, 5-10 wt%).

e Place the mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere
(typically 1-4 atm).

« Stir the reaction vigorously at room temperature until hydrogen uptake ceases (usually 12-24
hours).

« Filter the mixture through Celite to remove the Pd/C catalyst.

» Remove the solvent from the filtrate under reduced pressure to yield the final product,
racemic N-methylphenylethanolamine.

e The product can be further purified by distillation under reduced pressure or by
recrystallization of its hydrochloride salt.
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Biological Activity and Mechanism of Action

N-MPE exerts its biological effects through interaction with several key systems, primarily the

adrenergic system and monoamine oxidase enzymes.

Adrenergic Receptor Activity

N-MPE is known to act as a partial agonist at 3-adrenergic receptors, particularly the (32
subtype.[5] This interaction initiates a well-defined intracellular signaling cascade.

Table 2: Adrenergic Receptor and TAAR1 Activity of N-MPE and Related Compounds
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Potency ]
Efficacy
Compound Receptor Assay Type (ECso or Reference
.. (%Emax)
Affinity)
N- N ~1/120x
] Competition o
Methylphenyl (2 Adrenergic . affinity of - [5]
indin
ethanolamine J Epinephrine
N-
) cAMP ~19% of
Methylphenyl (32 Adrenergic ) - ) ) [5]
) Accumulation Epinephrine
ethanolamine
N ~1/400x
Phenylethano ] Competition o
] B2 Adrenergic o affinity of - [6]
lamine Binding ] )
Epinephrine
Phenylethano Functional
_ TAAR1 ~1800 nM ~110% [6]
lamine (R)- Assay
Phenylethano Functional
. TAAR1 ~1720 nM ~105% [6]
lamine (S)+ Assay
O2a GTPase
Epinephrine ) . 200 nM - [7]
Adrenergic Activity
) ) ] Functional
Higenamine B1 Adrenergic 34 nM 105% [8]
Assay
) ) ICa
Isoprenaline B Adrenergic 20.0 nM 597% 9]
Measurement

Note: A direct ECso value for N-MPE is not readily available in the cited literature, but its relative

affinity and partial agonism are reported.

Signaling Pathway: B-Adrenergic Receptor Activation

Activation of 32-adrenergic receptors by an agonist like N-MPE leads to the stimulation of a Gs

protein-coupled pathway. This results in the activation of adenylyl cyclase, which converts ATP

to the second messenger cyclic AMP (cCAMP). Elevated cCAMP levels then activate Protein
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Kinase A (PKA), which phosphorylates various downstream targets, leading to the cellular
response.[1][2][10]

B-Adrenergic Signaling Pathway

[N-MPE (Agonist)j

binds

[32-Adrenergic Receptor
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activates
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Caption: The canonical Gs-coupled (B-adrenergic signaling cascade initiated by N-MPE.

Interaction with Monoamine Oxidases (MAO)

N-MPE serves as a substrate for both monoamine oxidase A (MAO-A) and B (MAO-B), which
are key enzymes in the degradation of monoamines. At lower concentrations (10 uM), it shows
specificity for MAO-B, while at higher concentrations (100-1000 uM), it is metabolized by both
enzymes.[5] This interaction is crucial for its metabolic clearance and influences its duration of
action.

Table 3: Kinetic Constants for N-MPE with Monoamine Oxidases

Vmax
(nM/mg Source
Enzyme Substrate Km (M) . . Reference
protein/30 Organism
min)
MAO (High Rat Brain
. N-MPE 27.7 3.67 _ _ [5]
Affinity) Mitochondria
MAO (Low Rat Brain
o N-MPE 143 7.87 _ _ [5]
Affinity) Mitochondria

Role as a Substrate for PNMT

In endogenous biochemical pathways, N-MPE's parent compound, phenylethanolamine, is
converted into N-MPE by the enzyme phenylethanolamine N-methyltransferase (PNMT).[5][6]
This is the same enzyme that catalyzes the final step in epinephrine synthesis: the conversion
of norepinephrine to epinephrine.[11][12] N-MPE itself can also act as a substrate for this
enzyme.[1]

Experimental Protocol: PNMT Enzyme Activity Assay

This protocol describes a method to measure the activity of PNMT using N-MPE's precursor,
phenylethanolamine, as a substrate, based on principles from PNMT inhibition assays.[11][13]
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Assay Principle: The assay measures the rate of conversion of a substrate (e.g.,
phenylethanolamine or norepinephrine) to its N-methylated product by PNMT. The reaction
requires the methyl donor S-adenosyl-L-methionine (SAM). The product can be quantified
using methods like HPLC or ELISA.

Materials:

Recombinant human PNMT (hPNMT)

Substrate solution (e.g., 100 puM Phenylethanolamine)

Cofactor solution (e.g., 100 uM S-adenosyl-L-methionine, SAM)

Assay Buffer (e.g., 0.5 M phosphate buffer, pH 8.0)

Stopping Solution (e.g., 0.4 M perchloric acid)

Detection system (HPLC with electrochemical detection or specific ELISA kit)
Procedure:

o Prepare reaction mixtures in microcentrifuge tubes on ice. Each tube should contain the
assay buffer.

e Add the PNMT enzyme solution to each tube. The optimal amount of enzyme should be
predetermined to ensure the reaction rate is linear over the incubation time.

o Add the substrate solution (phenylethanolamine) to the tubes.

« Initiate the enzymatic reaction by adding the SAM cofactor solution.

 Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
o Terminate the reaction by adding an equal volume of cold stopping solution.

o Centrifuge the tubes at >10,000 x g for 10 minutes to precipitate the enzyme and other
proteins.
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e Collect the supernatant for analysis.

¢ Quantify the amount of N-methylphenylethanolamine formed using a validated HPLC-ECD
method or a specific ELISA kit against a standard curve.

o Calculate the enzyme activity, typically expressed as pmol or nmol of product formed per
minute per mg of protein.

Workflow for PNMT Enzyme Activity Assay
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PNMT Enzyme Activity Assay Workflow
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Caption: Step-by-step workflow for a typical PNMT enzymatic assay.
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Pharmacokinetics and Toxicology

Pharmacokinetic studies provide insight into the absorption, distribution, metabolism, and
excretion of N-MPE. While human data is scarce, animal studies have characterized its plasma
half-life.

Table 4: Pharmacokinetic and Toxicological Data for N-Methylphenylethanolamine

Parameter Value Species Route Reference
T1/2 (0-phase) ~9.7 minutes Dog AYA [5]
T1/2 (B-phase) ~56.4 minutes Dog V. [5]
Plasma Half-life ~1 hour Dog V. [5]
44 mg/kg (HCI )
LDso Mouse V. [5]
salt)

~140 mg/kg (HCI .
LDso Mouse i.p. [5]
salt)

Minimum Lethal ) )
100 mg/kg Rabbit V. [5]
Dose

Conclusion

N-methylphenylethanolamine is a 3-hydroxy-phenethylamine with significant biological
activity, primarily as a partial agonist of 3-adrenergic receptors and as a substrate for PNMT
and MAO enzymes. Its structural similarity to key catecholamines provides a basis for its
stimulant and potential therapeutic properties. The provided synthesis protocols, quantitative
activity data, and pathway diagrams offer a foundational resource for researchers in
pharmacology, medicinal chemistry, and drug development. Further investigation is warranted
to fully elucidate its pharmacological profile, particularly in human subjects, and to explore its
potential as a lead compound for novel therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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